Pentanoic acid, 5-amino-4-oxo-, (4-fluorophenyl)methyl ester
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Overview
Description
Pentanoic acid, 5-amino-4-oxo-, (4-fluorophenyl)methyl ester is a chemical compound with the molecular formula C12H14FNO3. This compound is known for its unique structure, which includes a pentanoic acid backbone with an amino and oxo group, as well as a (4-fluorophenyl)methyl ester group. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentanoic acid, 5-amino-4-oxo-, (4-fluorophenyl)methyl ester typically involves the esterification of pentanoic acid derivatives with (4-fluorophenyl)methanol. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of automated systems can help in monitoring and optimizing the reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid, 5-amino-4-oxo-, (4-fluorophenyl)methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Pentanoic acid, 5-amino-4-oxo-, (4-fluorophenyl)methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pentanoic acid, 5-amino-4-oxo-, (4-fluorophenyl)methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Pentanoic acid, 4-oxo-, methyl ester
- Pentanoic acid, 4-fluoro-4-methyl-3-oxo-, ethyl ester
- Valeric acid derivatives
Uniqueness
Pentanoic acid, 5-amino-4-oxo-, (4-fluorophenyl)methyl ester is unique due to the presence of both an amino and oxo group, as well as a (4-fluorophenyl)methyl ester group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
396079-02-0 |
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Molecular Formula |
C12H14FNO3 |
Molecular Weight |
239.24 g/mol |
IUPAC Name |
(4-fluorophenyl)methyl 5-amino-4-oxopentanoate |
InChI |
InChI=1S/C12H14FNO3/c13-10-3-1-9(2-4-10)8-17-12(16)6-5-11(15)7-14/h1-4H,5-8,14H2 |
InChI Key |
HQCNUVFUDBJPRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)CCC(=O)CN)F |
Origin of Product |
United States |
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